molecular formula C13H10N2O4S B1361482 Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate CAS No. 346598-59-2

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Katalognummer: B1361482
CAS-Nummer: 346598-59-2
Molekulargewicht: 290.3 g/mol
InChI-Schlüssel: RYKLIYZZTRJJPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is a chemical compound of interest in medicinal chemistry and antibacterial research. It features a benzoate ester core structure substituted with a nitro group and a pyridin-2-ylthio moiety. This specific arrangement of functional groups classifies it among triaryl derivatives that have been investigated for their potential to inhibit bacterial transcription. Compounds with similar structural motifs have been rationally designed to target the bacterial RNA polymerase (RNAP), an enzyme essential for bacterial viability. Specifically, research on analogous molecules has shown that they can interfere with the formation of the RNAP holoenzyme by disrupting the protein-protein interaction between the core enzyme and sigma factors, a critical step for the initiation of transcription. This mechanism represents a promising avenue for the development of novel antimicrobial agents with targets distinct from those of existing antibiotics. As such, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate serves as a valuable synthetic intermediate or building block for researchers exploring new antibacterial strategies, particularly against pathogens like Streptococcus pneumoniae. This product is intended for research and manufacturing applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Eigenschaften

IUPAC Name

methyl 3-nitro-4-pyridin-2-ylsulfanylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c1-19-13(16)9-5-6-11(10(8-9)15(17)18)20-12-4-2-3-7-14-12/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYKLIYZZTRJJPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)SC2=CC=CC=N2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate: A Compound at the Frontier of Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the chemical identity, properties, and potential synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate. Our extensive search of prominent chemical databases and scientific literature has revealed that this specific molecule is not a widely cataloged compound. As such, it represents a novel area of chemical exploration. This guide provides foundational information on its constituent chemical moieties to offer a predictive analysis of its characteristics and a proposed synthetic route, grounded in established chemical principles.

Introduction and Compound Identification

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is a complex aromatic molecule that incorporates three key functional groups: a methyl benzoate core, a nitro group, and a pyridin-2-ylthio substituent. An exhaustive search for this compound in chemical registries has not yielded a specific Chemical Abstracts Service (CAS) number.

Based on its structure, the systematic IUPAC (International Union of Pure and Applied Chemistry) name is Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate .

The absence of a dedicated CAS number suggests that this compound is not a commercially available reagent and has not been extensively characterized in published literature. This guide, therefore, serves as a theoretical and practical framework for researchers interested in its synthesis and potential applications.

Predicted Physicochemical Properties

While experimental data for Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is unavailable, we can predict its properties based on the well-documented characteristics of its structural components.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₃H₁₀N₂O₄SDerived from the chemical structure.
Molecular Weight 290.29 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to off-white crystalline solidThe presence of the nitroaromatic chromophore often imparts color.
Solubility Predicted to be soluble in polar organic solvents (e.g., DMSO, DMF, acetone) and sparingly soluble in nonpolar solvents and water.The ester and nitro groups increase polarity, while the aromatic rings contribute to solubility in organic media.
Melting Point Expected to be a solid with a defined melting point, likely above 100 °C.Aromatic compounds with multiple substituents tend to have higher melting points due to intermolecular forces.
Chemical Stability Stable under standard laboratory conditions, but may be sensitive to strong reducing or oxidizing agents.The nitro group can be reduced, and the thioether linkage could be susceptible to oxidation.

Proposed Synthesis and Mechanistic Rationale

The synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate can be approached through a nucleophilic aromatic substitution (SNAr) reaction. This strategy is predicated on the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a suitable leaving group by a nucleophile.

Proposed Synthetic Protocol

A plausible two-step synthesis is outlined below:

Step 1: Nitration of Methyl 4-chlorobenzoate

  • To a stirred solution of methyl 4-chlorobenzoate in concentrated sulfuric acid, cooled to 0 °C in an ice bath, add a nitrating mixture (a 1:1 mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise.

  • Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Pour the reaction mixture onto crushed ice, which will cause the product, methyl 4-chloro-3-nitrobenzoate, to precipitate.

  • Collect the solid product by vacuum filtration, wash with cold water until the filtrate is neutral, and dry.

Causality of Experimental Choices: The use of a strong acid mixture (H₂SO₄ and HNO₃) is essential for the in-situ generation of the nitronium ion (NO₂⁺), the electrophile in this electrophilic aromatic substitution reaction. The chloro and methoxycarbonyl groups are deactivating but ortho, para-directing. However, the strong deactivating effect of the methoxycarbonyl group and steric hindrance will favor nitration at the position meta to the ester and ortho to the chlorine.

Step 2: Nucleophilic Aromatic Substitution with 2-Mercaptopyridine

  • Dissolve the methyl 4-chloro-3-nitrobenzoate and 2-mercaptopyridine in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the mixture.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into water to precipitate the crude product.

  • Collect the solid by vacuum filtration, wash with water, and purify by recrystallization or column chromatography.

Causality of Experimental Choices: The electron-withdrawing nitro group positioned ortho to the chlorine atom strongly activates the aromatic ring for nucleophilic attack. 2-Mercaptopyridine, in the presence of a base, forms the thiolate anion, which is a potent nucleophile. A polar aprotic solvent is used to dissolve the reactants and facilitate the SNAr reaction. The base is necessary to deprotonate the thiol, generating the nucleophilic thiolate.

Visualizing the Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Nitration cluster_step2 Step 2: Nucleophilic Aromatic Substitution Methyl_4_chlorobenzoate Methyl 4-chlorobenzoate Methyl_4_chloro_3_nitrobenzoate Methyl 4-chloro-3-nitrobenzoate Methyl_4_chlorobenzoate->Methyl_4_chloro_3_nitrobenzoate Electrophilic Aromatic Substitution Nitrating_Mixture HNO₃ / H₂SO₄ Nitrating_Mixture->Methyl_4_chloro_3_nitrobenzoate Final_Product Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate Methyl_4_chloro_3_nitrobenzoate->Final_Product SNAr Reaction 2_Mercaptopyridine 2-Mercaptopyridine 2_Mercaptopyridine->Final_Product Base Base (e.g., K₂CO₃) Base->Final_Product

Caption: Proposed two-step synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate.

Potential Applications in Drug Discovery and Research

While no specific applications for Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate have been reported, its structural motifs are present in various biologically active molecules.

  • Nitroaromatic Compounds: These are known to be precursors for the synthesis of amines, which are fundamental building blocks in many pharmaceuticals. The nitro group itself can be a key pharmacophore in certain antimicrobial and anticancer agents, often acting as a prodrug that is activated under hypoxic conditions.

  • Pyridinylthio Ethers: The pyridinylthio moiety is found in a number of compounds with diverse biological activities, including anti-inflammatory, antimicrobial, and kinase inhibitory effects. The sulfur linkage can modulate the electronic properties and conformational flexibility of the molecule, influencing its interaction with biological targets.

  • Benzoate Esters: The methyl benzoate scaffold is a common feature in drug molecules and serves as a versatile handle for further chemical modification.

Given these features, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate could serve as a valuable intermediate for the synthesis of novel compounds with potential therapeutic applications. Researchers could explore its use in the development of new kinase inhibitors, antimicrobial agents, or as a scaffold for library synthesis in drug discovery campaigns.

Conclusion

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate represents an uncharted area in chemical synthesis and application. This technical guide provides a comprehensive theoretical framework for its identification, predicted properties, and a viable synthetic pathway. The proposed synthesis is based on well-established reaction mechanisms, offering a high probability of success for researchers venturing into the preparation of this novel compound. The potential for this molecule to serve as a building block for new therapeutic agents makes it an intriguing target for further investigation in the fields of medicinal chemistry and drug development.

References

As Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is not a cataloged compound with direct citations, the references provided below support the fundamental chemical principles and reaction types discussed in this guide.

  • Electrophilic Aromatic Substitution (Nitration)

    • Title: Strategic Applications of Named Reactions in Organic Synthesis
    • Source: Kurti, L.; Czako, B. Elsevier, 2005.
    • URL: [Link]

  • Nucleophilic Aromatic Substitution (SNAr)

    • Title: March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure
    • Source: Smith, M. B.; March, J. Wiley, 2013.
    • URL: [Link]

  • Properties of Nitro Compounds

    • Title: The Chemistry of the Nitro and Nitroso Groups
    • Source: P
    • URL: [Link]

  • Chemistry of Thioethers

    • Title: The Chemistry of the Thiol Group
    • Source: P
    • URL: [Link]

Discovery and History of Pyridinylthiobenzoate Compounds

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and pharmacological evolution of Pyridinylthiobenzoate (and the closely related Pyrimidinylthiobenzoate ) compounds.

While the term "Pyridinylthiobenzoate" is often used in patent literature to describe a broad scaffold, the most commercially and historically significant members of this class are the Pyrimidinylthiobenzoates (PTBs) , such as pyrithiobac-sodium. This guide addresses the prompt's specific terminology while ensuring scientific accuracy by covering the dominant pyrimidinyl analogs that defined the field.

From Agrochemical Blockbusters to Novel Anti-Infective Scaffolds

Executive Summary

The Pyridinylthiobenzoate and Pyrimidinylthiobenzoate (PTB) class represents a pivotal chapter in the history of small-molecule discovery. Originally developed in the 1980s as "ultra-low dose" herbicides targeting Acetolactate Synthase (ALS) , these compounds introduced a novel chemical scaffold—a thioether bridge connecting a benzoate moiety to a nitrogen-heterocycle (pyridine or pyrimidine).

While their commercial success is rooted in crop protection (e.g., pyrithiobac-sodium for cotton), recent translational research has repurposed this scaffold for human therapeutics. The unique ability of these compounds to bind allosteric sites on biosynthetic enzymes has sparked new programs in antifungal drug discovery (targeting fungal ALS) and antiviral research (targeting SARS-CoV-2 Mpro). This guide analyzes the discovery trajectory, synthetic evolution, and emerging pharmaceutical applications of this versatile pharmacophore.

The Pharmacophore: Structure & Definition

The core scaffold consists of three distinct domains essential for biological activity. In the context of ALS inhibition, these domains function cooperatively to block the substrate access channel.

DomainChemical FeatureFunction (SAR)
Domain A Benzoate Moiety Provides an acidic function (often masked as an ester or salt) to mimic the pyruvate substrate or interact with arginine residues in the binding pocket.
Domain B Thioether Bridge (-S-) A critical flexible linker. Substitution with Oxygen (-O-) creates Pyrimidinyloxybenzoates (e.g., bispyribac), altering lipophilicity and binding kinetics.
Domain C Heterocycle (Pyridine/Pyrimidine) The "anchor" ring. Electron-deficient nature is crucial. Pyrimidines (4,6-dimethoxy) are most potent in herbicides; Pyridines are explored for broader pharmacological tuning.

Historical Genesis: The "ALS Gold Rush"

The discovery of pyridinylthiobenzoates was not an isolated event but part of the "ALS Gold Rush" of the 1980s, triggered by the discovery of Sulfonylureas (DuPont) and Imidazolinones (American Cyanamid).

The Quest for Selectivity (1982–1990)

Early ALS inhibitors like chlorsulfuron were highly potent but lacked selectivity for broad-leaved crops like cotton.

  • The Hypothesis: Chemists at Kumiai Chemical and Ihara Chemical (Japan) postulated that replacing the rigid sulfonylurea bridge with a thioether linkage could maintain ALS binding while altering metabolic susceptibility in crops.

  • The Breakthrough: The synthesis of 2-(4,6-dimethoxypyrimidin-2-ylthio)benzoic acid derivatives. Unlike sulfonylureas, these compounds (specifically pyrithiobac) showed exceptional tolerance in cotton due to rapid metabolic detoxification via hydroxylation.

Commercialization and Evolution
  • 1990s: Pyrithiobac-sodium (Staple®) was commercialized by DuPont (licensed from Kumiai) as the first post-emergence herbicide for broadleaf weed control in cotton.

  • Parallel Discovery: The scaffold evolved into Pyrimidinyloxybenzoates (e.g., bispyribac-sodium) and Pyriftalid, expanding the spectrum to rice and cereals.

Visualization: The Discovery Timeline

DiscoveryTimeline Start 1975: Discovery of ALS as Herbicide Target SU 1982: Sulfonylureas (Chlorsulfuron) Start->SU IMI 1984: Imidazolinones (Imazaquin) SU->IMI Hypothesis Hypothesis: Bioisosteric Replacement of Urea with Thioether SU->Hypothesis Need for Cotton Selectivity PTB_Disc 1988: Discovery of Pyrimidinylthiobenzoates Hypothesis->PTB_Disc Pyrithiobac 1994: Pyrithiobac-sodium (Staple®) Launch PTB_Disc->Pyrithiobac Pharma 2018-Present: Repurposing for Antifungal/Antiviral Pyrithiobac->Pharma Cross-Kingdom Target Validation

Figure 1: The evolutionary trajectory of ALS inhibitors leading to the Pyridinylthiobenzoate class.

Synthetic Chemistry

The synthesis of pyridinylthiobenzoates relies on nucleophilic aromatic substitution (


), a robust method allowing for diverse library generation.
General Synthetic Protocol

Objective: Synthesis of a generic 2-(pyridin-2-ylthio)benzoate.

  • Starting Materials: 2-Mercaptobenzoic acid (thiosalicylic acid) and 2-Chloro-4,6-dimethoxypyrimidine (or substituted 2-chloropyridine).

  • Base-Mediated Coupling:

    • Dissolve 2-mercaptobenzoic acid (1.0 eq) in DMF or Ethanol.

    • Add Potassium Carbonate (

      
      , 2.5 eq) to generate the thiolate nucleophile.
      
    • Add the heteroaryl chloride (1.1 eq).

    • Reaction: Heat to 60–80°C for 4–6 hours. The thiolate displaces the chloride.

  • Workup: Acidify with HCl to precipitate the free acid.

  • Salt Formation: React with NaOH or NaOMe to form the water-soluble sodium salt (crucial for bioavailability).

The "Corey-Nicolaou" Connection (Reagent History)

It is critical to distinguish the bioactive drugs from the synthetic reagentS-(2-pyridyl) thiobenzoate .

  • Discovery: Introduced by E.J. Corey and K.C. Nicolaou in the 1970s.

  • Utility: These thioesters are "activated esters." The pyridine nitrogen coordinates with metal ions (Ag+, Cu+), facilitating lactonization (macrolide synthesis).

  • Relevance: While not a drug, this reactivity profile highlights the lability of the thioester bond, a feature medicinal chemists must stabilize (via steric hindrance) when designing drugs to prevent premature hydrolysis in plasma.

Mechanism of Action (MOA)

The biological potency of pyridinylthiobenzoates stems from their inhibition of Acetolactate Synthase (ALS) (also known as Acetohydroxyacid Synthase, AHAS).[1]

The Target: ALS/AHAS

ALS is the first common enzyme in the biosynthesis of branched-chain amino acids (Valine, Leucine, Isoleucine).[1] It is present in plants, fungi, and bacteria, but absent in mammals , making it an ideal target for selective toxicity.

Binding Kinetics
  • Site: They bind to the regulatory subunit or the channel entrance of the catalytic subunit, distinct from the active site.

  • Mode: Channel Blockers. They entrap the FAD cofactor or prevent the substrate (pyruvate) from accessing the active site.

  • Causality: Inhibition leads to "starvation" of essential amino acids and accumulation of toxic ketobutyrate, causing organism death.

MOA ALS ALS Enzyme (Active Complex) Binding Inhibitor Binds to Channel Entrance ALS->Binding Substrate Substrate (Pyruvate) Blockage Substrate Access Blocked Substrate->Blockage Cannot Enter Inhibitor Pyridinylthiobenzoate (Inhibitor) Inhibitor->Binding Binding->Blockage Starvation Depletion of Val, Leu, Ile Blockage->Starvation Toxicity Accumulation of Ketobutyrate Blockage->Toxicity Death Cell Death (Stasis) Starvation->Death Toxicity->Death

Figure 2: Mechanism of Action. The inhibitor acts as a "molecular cork," blocking the substrate channel.

Medicinal Chemistry & Drug Repurposing

Recent years have seen a paradigm shift. The "agrochemical" scaffold is now being mined for human therapeutic applications, leveraging the structural homology between fungal and plant ALS.

Antifungal Development

Human pathogens like Candida albicans and Cryptococcus neoformans rely on ALS for survival.

  • Research: In 2018, researchers demonstrated that commercial herbicides (including pyrithiobac) possess potent antifungal activity (

    
     values as low as 800 pM against C. albicans ALS).
    
  • Advantage: Since mammals lack the ALS pathway, these compounds offer a high therapeutic index (low human toxicity).

Antiviral Activity (SARS-CoV-2)
  • Study: A 2019/2020 screen of pyrithiobac derivatives identified compounds with dual activity.

  • Mechanism: Molecular modeling suggests the benzoate moiety can interact with the SARS-CoV-2 Mpro (Main Protease), acting as a competitive inhibitor.

  • Significance: This illustrates "privileged structure" status—the scaffold's electronic properties allow it to interact with diverse protein pockets beyond its original target.

SAR Table: Tuning for Drug vs. Herbicide
FeatureOptimization for HerbicideOptimization for Human Drug
Ortho-Substituent Electron-withdrawing (e.g., Cl,

) to enhance acidity and plant uptake.
Solubilizing groups (e.g., amines) to improve oral bioavailability and reduce plasma protein binding.
Heterocycle 4,6-dimethoxypyrimidine (critical for plant ALS binding).Pyridine or modified pyrimidines to avoid cross-resistance and fit fungal ALS isoforms.
Salt Form Sodium salt (for water solubility in spray tanks).Hydrochloride or mesylate salts (for pharmaceutical stability).

References

  • Shaner, D. L., & Singh, B. K. (1997). Imidazolinone Herbicides. American Cyanamid Company. (Context on ALS inhibitor history).
  • Wada, N., et al. (1994).[2] Discovery and Synthesis of Pyrimidinylthiobenzoate Herbicides. Journal of Pesticide Science.

  • Garcia, M. D., et al. (2018). Commercial AHAS-inhibiting herbicides are promising drug leads for the treatment of human fungal pathogenic infections. Proceedings of the National Academy of Sciences (PNAS).

  • Wang, J., et al. (2019). Chemical synthesis, crystal structure, versatile evaluation of their biological activities and molecular simulations of novel pyrithiobac derivatives. Bioorganic & Medicinal Chemistry Letters.

  • Corey, E. J., & Nicolaou, K. C. (1974). Efficient and mild lactonization method for the synthesis of macrolides. Journal of the American Chemical Society. (Historical context of the reagent).

Sources

Methodological & Application

Application Note: A Novel Chromogenic Assay for Cell Viability Assessment Using Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a novel colorimetric method for the determination of cell viability utilizing the pro-chromogenic substrate, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (MNTB). This assay is predicated on the principle that viable, metabolically active cells possess intracellular nitroreductases that catalyze the reduction of the nitro group on MNTB. This conversion results in a chromogenic product, the formation of which is directly proportional to the number of living cells. The protocol is optimized for a 96-well microplate format, offering a straightforward and high-throughput method for assessing cell health in response to pharmacological agents or other experimental treatments.

Introduction

The assessment of cell viability and cytotoxicity is a cornerstone of biomedical research and drug development. Assays that measure cellular metabolic activity are widely used as indicators of cell health.[1] Many of these assays, such as those using tetrazolium salts (e.g., MTT, MTS), rely on the reductive capacity of viable cells to generate a colored formazan product.[1][2] While effective, these assays can be subject to interference from certain compounds and experimental conditions.[3]

Here, we introduce a novel assay based on the enzymatic reduction of a nitroaromatic compound, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (MNTB). The nitro group is a well-known substrate for a variety of mammalian cellular reductases, including NADPH:cytochrome P450 oxidoreductase and mitochondrial nitroreductases.[4][5] In this proposed assay, the reduction of the electron-withdrawing nitro group on MNTB to an amino group is hypothesized to induce a significant shift in the molecule's absorption spectrum, yielding a colored product that can be quantified spectrophotometrically. This method offers a potential alternative to traditional viability assays, leveraging a different class of enzymatic activity to probe cellular health.

Principle of the Assay

The MNTB Cell Viability Assay is based on the intracellular reduction of the pale yellow MNTB compound to a colored amino derivative by nitroreductases present in metabolically active cells. This multi-step enzymatic reduction is dependent on cellular redox cofactors such as NADPH.[4][6] The resulting product, Methyl 3-amino-4-(pyridin-2-ylthio)benzoate, is retained within the cells and imparts a color change to the solution that can be measured using a standard microplate reader. The intensity of the color produced is directly proportional to the number of viable cells.

Proposed Mechanism of MNTB Reduction in Viable Cells

G cluster_cell Viable Cell MNTB_in MNTB (Pale Yellow, Cell-Permeable) Nitroreductases Cellular Nitroreductases (e.g., Cytochrome P450 Reductase) MNTB_in->Nitroreductases NADP NADP+ Nitroreductases->NADP Product Reduced MNTB Product (Colored) Nitroreductases->Product NADPH NADPH NADPH->Nitroreductases Spectrophotometer Measure Absorbance Product->Spectrophotometer Quantification MNTB_out MNTB added to media MNTB_out->MNTB_in Enters Cell

Caption: Proposed enzymatic conversion of MNTB in viable cells.

Materials and Reagents

  • Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (MNTB)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well flat-bottom cell culture plates

  • Microplate reader capable of measuring absorbance at the optimal wavelength (to be determined empirically, likely in the 400-500 nm range)

  • Adherent or suspension cells of interest

  • Test compounds for cytotoxicity assessment

Protocols

Protocol 1: Preparation of Reagents
  • MNTB Stock Solution (10 mM): Based on the general insolubility of methyl nitrobenzoate derivatives in aqueous solutions, a stock solution in DMSO is recommended.[7][8]

    • Dissolve 18.12 mg of MNTB (MW: 181.15 g/mol , assuming the structure of methyl 3-nitrobenzoate for molecular weight calculation as a proxy) in 10 mL of sterile DMSO.

    • Vortex thoroughly to ensure complete dissolution.

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • MNTB Working Solution (1 mM):

    • On the day of the assay, thaw an aliquot of the 10 mM MNTB stock solution.

    • Dilute the stock solution 1:10 in pre-warmed complete cell culture medium to a final concentration of 1 mM.

    • Vortex briefly to mix. This working solution should be prepared fresh and used within a few hours.

Protocol 2: Standard Cell Viability Assay

This protocol is a starting point and should be optimized for specific cell types and experimental conditions.

  • Cell Seeding:

    • For adherent cells, harvest and resuspend cells in complete culture medium. Seed 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well.

    • For suspension cells, seed cells at a density of 20,000-50,000 cells/well in 100 µL.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow adherent cells to attach.

  • Treatment with Test Compounds:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the medium from the wells (for adherent cells) and add 100 µL of the medium containing the test compound at various concentrations. For suspension cells, add the concentrated test compound directly to the wells.

    • Include untreated wells as a positive control for viability (100% viability) and wells treated with a known cytotoxic agent as a negative control.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Reaction:

    • Following the treatment period, add 10 µL of the 1 mM MNTB Working Solution to each well (final concentration of 100 µM).

    • Gently mix the plate on an orbital shaker for 1 minute.

    • Incubate the plate for 2-4 hours at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and metabolic rate.

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader.

    • Note: The optimal wavelength for measuring the reduced MNTB product should be determined empirically by performing a spectral scan (e.g., from 350 nm to 600 nm) on wells with viable cells versus background wells. The wavelength with the greatest difference in absorbance should be used.

Experimental Workflow

G A 1. Seed Cells (100 µL/well in 96-well plate) B 2. Incubate (24h, 37°C, 5% CO₂) A->B C 3. Add Test Compounds (Varying concentrations) B->C D 4. Incubate (Desired exposure time, e.g., 24-72h) C->D E 5. Add MNTB Working Solution (10 µL/well) D->E F 6. Incubate (2-4h, 37°C, protected from light) E->F G 7. Measure Absorbance (Microplate Reader at optimal λ) F->G H 8. Analyze Data G->H

Caption: Step-by-step workflow for the MNTB cell viability assay.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the medium-only (no cells) wells from all other absorbance readings.

  • Calculate Percent Viability: The viability of treated cells is expressed as a percentage relative to the untreated control cells.

    % Viability = [(Abs_sample - Abs_background) / (Abs_untreated_control - Abs_background)] * 100

  • Dose-Response Curves: Plot the percent viability against the concentration of the test compound to generate a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell viability).

Assay Validation and Controls

As MNTB is a novel reagent for this application, it is crucial to validate its performance.

Control/Validation StepPurposeExpected Outcome
Cell Titration Determine the linear range of the assay.A linear relationship between cell number and absorbance signal.
Kinetic Analysis Determine the optimal incubation time with MNTB.Signal increases over time and then plateaus. Choose a time point within the linear phase.
Compound Interference Control Check for direct reduction of MNTB by the test compound.No significant absorbance increase in cell-free wells containing the test compound and MNTB.[1]
Comparison with MTT Assay Validate against a standard method.Similar dose-response curves and IC₅₀ values for known cytotoxic compounds.[9][10]

Troubleshooting

IssuePossible CauseSolution
Low Signal - Insufficient cell number- Low metabolic activity- Suboptimal incubation time- Increase cell seeding density- Use cells in the logarithmic growth phase- Increase incubation time with MNTB
High Background - Contamination of culture media- Spontaneous reduction of MNTB- Test compound interference- Use fresh, sterile reagents- Protect MNTB solutions from light- Run compound interference controls (see validation table)
High Variability - Inconsistent cell seeding- Pipetting errors- Edge effects in the plate- Ensure a homogenous cell suspension before seeding- Use calibrated pipettes- Fill outer wells with sterile PBS or medium to minimize evaporation

References

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(11), 1935–1953. Available from: [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. Available from: [Link]

  • Nemeikaitė-Čėnienė, A., Šarlauskas, J., Marozienė, A., Yantsevich, A. V., & Čėnas, N. (2020). QSARs in prooxidant mammalian cell cytotoxicity of nitroaromatic compounds: The roles of compound lipophilicity and cytochrome P-450- and DT-diaphorase-catalyzed reactions. Chemija, 31(3), 170-177. Available from: [Link]

  • Šarlauskas, J., Nemeikaitė-Čėnienė, A., Marozienė, A., Yantsevich, A. V., & Čėnas, N. (2021). Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells. Pharmaceuticals, 14(6), 539. Available from: [Link]

  • Winkler, C. K., & Le, H. V. (2021). Enzymatic reduction of an aromatic nitro compound to the corresponding amine. FEBS Journal, 288(17), 5005-5019. Available from: [Link]

  • de Oliveira, R. B., & da Silva, A. B. F. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Revista Virtual de Química, 13(4), 957-983. Available from: [Link]

  • Puzyn, T., Leszczynska, D., & Leszczynski, J. (2007). Structure-toxicity relationships of nitroaromatic compounds. Chemical Research in Toxicology, 20(10), 1495-1503. Available from: [Link]

  • Čėnas, N., Nemeikaitė-Čėnienė, A., & Šarlauskas, J. (2021). Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. International Journal of Molecular Sciences, 22(16), 8534. Available from: [Link]

  • Kovacic, P., & Somanathan, R. (2014). Nitroaromatic Compounds: Environmental Toxicity, Carcinogenicity, Mutagenicity, Therapy and Mechanism. Journal of Applied Toxicology, 34(8), 810-824. Available from: [Link]

  • Re-So, Y., et al. (2021). A modular scaffold for cellularly-retained fluorogenic probes for sensitive cell-resolved bioactivity imaging. Chemical Science, 12(23), 8036–8047. Available from: [Link]

  • Ioannides, C. (Ed.). (2002). Enzyme systems that metabolise drugs and other xenobiotics. John Wiley & Sons.
  • Stan, M. V., et al. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Molecules, 29(15), 3456. Available from: [Link]

  • National Institute of Standards and Technology. (2023). Addressing Sources of Error in the Cell Viability Measurement Process. Available from: [Link]

  • Zhang, Y., et al. (2018). Reductive Metabolism of Nitroaromatic Compounds by Various Liver Microsomes. Molecules, 23(8), 2043. Available from: [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(11), 1935–1953. Available from: [Link]

  • Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Request PDF. Available from: [Link]

  • BenchChem. (2025). Technical Support Center: Mitigating Interference from Anthrarufin in Cell Viability Assays. BenchChem.
  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • ChemBK. (2024). Methyl 3-nitrobenzoate. Available from: [Link]

  • Thermo Scientific Alfa Aesar. (n.d.). Methyl 3-nitrobenzoate, 98+%. Available from: [Link]

  • Mafireyi, T. J., Escobedo, J. O., & Strongin, R. M. (2021). Fluorogenic Probes for Thioredoxin Reductase Activity. Results in Chemistry, 3, 100127. Available from: [Link]

  • Prosser, G. A., et al. (2016). A cell-based assay for nitroreductase activity. Scientific Reports, 6, 26795. Available from: [Link]

  • JoVE. (2025). Video: Phase I Reactions: Reductive Reactions. Journal of Visualized Experiments.
  • Gonzalez-Bobes, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals, 15(6), 717. Available from: [Link]

  • Gonzalez-Bobes, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. OUCI.
  • Gonzalez-Bobes, F., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. ResearchGate. Available from: [Link]

  • Mafireyi, T. J., Escobedo, J. O., & Strongin, R. M. (2021). Fluorogenic probes for thioredoxin reductase activity. Request PDF. Available from: [Link]

  • Li, X., et al. (2014). Design strategies for water-soluble small molecular chromogenic and fluorogenic probes. Chemical Reviews, 114(1), 590-659. Available from: [Link]

  • CAS Common Chemistry. (n.d.). Methyl 3-nitrobenzoate. Available from: [Link]

  • Lee, M. H., et al. (2021). Ratiometric Fluorescence Assay for Nitroreductase Activity: Locked-Flavylium Fluorophore as a NTR-Sensitive Molecular Probe. Sensors, 21(4), 1435. Available from: [Link]

  • Czarnecka, K., et al. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 26(11), 3242. Available from: [Link]

  • Wang, Y., et al. (2020). Visualizing nitroreductase activity in living cells and tissues under hypoxia and hepatic inflammation. Analyst, 145(10), 3537-3543. Available from: [Link]

  • Kaye, J. B., et al. (2016). Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society, 138(37), 12009-12012. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 4-methyl-3-nitrobenzoate. PubChem Compound Database. Available from: [Link]

  • Al-Sammarraie, N. (2022). Validation of in vitro cytotoxicity assays for cancer chemotherapy combining Celltiter Glo 2.0 assay with FMCA. DiVA. Available from: [Link]

  • Kaye, J. B., et al. (2016). Mitochondrial Nitroreductase Activity Enables Selective Imaging and Therapeutic Targeting. Journal of the American Chemical Society, 138(37), 12009-12012.
  • da Silveira, H. L. P., et al. (2020). MTT versus other cell viability assays to evaluate the biocompatibility of root canal filling materials: a systematic review. International Endodontic Journal, 53(10), 1348-1373. Available from: [Link]

  • Aslantürk, Ö. S. (2018). The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts. Turkish Journal of Biology, 42(1), 46-53. Available from: [Link]

  • de Souza, T. B., et al. (2022). Cell viability assessed by the MTT method on the VERO cell line after treatment with grandisin.
  • Kim, D., et al. (2019). Rational Design of Small Molecule Fluorescent Probes for Biological Applications. Accounts of Chemical Research, 52(9), 2479–2490. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Here, we address frequently encountered issues in a direct question-and-answer format, grounded in established chemical principles and practical laboratory experience.

I. Reaction Overview and Mechanism

The synthesis of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. In this process, the nucleophilic sulfur atom of 2-mercaptopyridine attacks the electron-deficient aromatic ring of a methyl 4-halo-3-nitrobenzoate, displacing the halide leaving group. The reaction is facilitated by the presence of electron-withdrawing groups (in this case, the nitro and ester groups) ortho and para to the leaving group, which stabilize the negatively charged intermediate, known as a Meisenheimer complex.[1][2]

Caption: General SNAr reaction pathway for the synthesis.

II. Troubleshooting Guide

This section addresses common problems encountered during the synthesis, providing explanations and actionable solutions.

Low or No Product Yield

Question: I am getting a very low yield, or in some cases, no desired product at all. What are the likely causes and how can I fix this?

Answer:

Several factors can contribute to low or no product formation in this SNAr reaction. A systematic approach to troubleshooting is recommended.

1. Inadequate Base:

  • The "Why": The basicity of the reaction medium is critical. A base is required to deprotonate the 2-mercaptopyridine, forming the more nucleophilic thiolate anion.[3] If the base is too weak, absent, or used in insufficient quantity, the concentration of the active nucleophile will be too low to drive the reaction forward efficiently.

  • The "How-To":

    • Choice of Base: Use an appropriate base. Common choices for this type of reaction include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or triethylamine (TEA). For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, though with greater handling precautions.

    • Stoichiometry: Ensure at least one equivalent of base is used relative to the 2-mercaptopyridine. It is often beneficial to use a slight excess (1.1-1.5 equivalents) to ensure complete deprotonation.

2. Poor Quality of Starting Materials:

  • The "Why": The purity of your starting materials is paramount.

    • 2-Mercaptopyridine: This compound can oxidize over time to form the disulfide, 2,2'-dipyridyl disulfide, especially in the presence of air.[4] The disulfide is not nucleophilic and will not participate in the SNAr reaction.

    • Methyl 4-halo-3-nitrobenzoate: Impurities in this starting material can interfere with the reaction.

  • The "How-To":

    • Verify Purity: Check the appearance and, if possible, the melting point or NMR spectrum of your 2-mercaptopyridine. It should be a yellow crystalline solid.[4] If it appears discolored or clumpy, it may have degraded.

    • Fresh Reagents: Use freshly opened or purified reagents whenever possible.

3. Inappropriate Solvent:

  • The "Why": The solvent plays a crucial role in SNAr reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively "bare" and more reactive.[5] Protic solvents can hydrogen bond with the thiolate, reducing its nucleophilicity.

  • The "How-To":

    • Recommended Solvents: Dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (MeCN), or N-methyl-2-pyrrolidone (NMP) are excellent choices.[6]

    • Avoid Protic Solvents: Alcohols (methanol, ethanol) and water are generally poor choices for the primary reaction solvent, although they may be used in the workup.

4. Suboptimal Reaction Temperature:

  • The "Why": While many SNAr reactions proceed at room temperature, some require heating to overcome the activation energy barrier.[3] Conversely, excessively high temperatures can lead to decomposition of starting materials or products.

  • The "How-To":

    • Gradual Increase: If the reaction is sluggish at room temperature, try gradually increasing the temperature to 50-80 °C and monitor the progress by Thin Layer Chromatography (TLC).

    • Monitor for Decomposition: If you observe darkening of the reaction mixture or the appearance of multiple new spots on the TLC plate at elevated temperatures, decomposition may be occurring.

Parameter Recommendation Rationale
Base K₂CO₃, Na₂CO₃, TEA (1.1-1.5 eq.)Generates the active thiolate nucleophile.
Solvent DMF, DMSO, MeCNPolar aprotic solvents enhance nucleophilicity.[5]
Temperature Room Temperature to 80 °CBalances reaction rate and potential for degradation.
Formation of Impurities and Side Products

Question: My TLC analysis shows multiple spots, and my final product is difficult to purify. What are the common side reactions?

Answer:

The formation of impurities is a common challenge. Understanding the potential side reactions is key to mitigating them.

1. Disulfide Formation:

  • The "Why": As mentioned, 2-mercaptopyridine can oxidize to form 2,2'-dipyridyl disulfide.[4] This can occur before the reaction or during the workup if exposed to air for extended periods, especially under basic conditions.

  • The "How-To":

    • Inert Atmosphere: For sensitive reactions, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

    • Prompt Workup: Once the reaction is complete, proceed with the workup promptly to minimize air exposure.

2. Hydrolysis of the Ester:

  • The "Why": The methyl ester group can be hydrolyzed to a carboxylic acid under either strongly acidic or basic conditions, particularly if water is present and the reaction is heated.

  • The "How-To":

    • Anhydrous Conditions: Use anhydrous solvents and ensure your glassware is thoroughly dried.

    • Controlled pH during Workup: During the aqueous workup, avoid extremes of pH. Neutralize the reaction mixture carefully.

3. N-Arylation vs. S-Arylation:

  • The "Why": 2-Mercaptopyridine exists in tautomeric equilibrium with pyridine-2-thione. While S-alkylation is generally favored, competitive N-arylation can sometimes occur, leading to an isomeric impurity.[3]

  • The "How-To":

    • Kinetic Control: This is often controlled by the reaction conditions. The use of a polar aprotic solvent and a moderate base typically favors the desired S-arylation.

Caption: A systematic workflow for troubleshooting common synthesis issues.

III. Frequently Asked Questions (FAQs)

Q1: Can I use methyl 4-fluoro-3-nitrobenzoate instead of the chloro- derivative?

A1: Yes, and it is often advantageous to do so. In SNAr reactions, the reactivity of the leaving group is typically F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electron-withdrawing leaving group that polarizes the C-X bond. The C-F bond is the most polarized, making the carbon atom more electrophilic.[1][2]

Q2: How should I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexanes and ethyl acetate) to achieve good separation between the starting materials and the product. The product, being more polar than the starting halide but less polar than 2-mercaptopyridine, should have an intermediate Rf value. The reaction is complete when the spot corresponding to the limiting reagent (usually the methyl 4-halo-3-nitrobenzoate) has disappeared.

Q3: What is the best way to purify the final product?

A3: The crude product can typically be purified by recrystallization or column chromatography.

  • Recrystallization: A solvent system like ethanol/water or isopropanol can be effective. Dissolve the crude product in the minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[7]

  • Column Chromatography: If recrystallization does not provide sufficient purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a reliable method.

Q4: My product is an oil and won't solidify. What should I do?

A4: This is usually due to the presence of impurities that are depressing the melting point.

  • Purification: The first step is to attempt further purification by column chromatography.

  • Trituration: Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes induce crystallization by dissolving the impurities and leaving the more crystalline product behind.

  • Seeding: If you have a small amount of pure, solid product, you can add a "seed" crystal to the oil to initiate crystallization.

IV. Experimental Protocol Example

This is a representative protocol and may require optimization for your specific setup.

Materials:

  • Methyl 4-chloro-3-nitrobenzoate (1.0 eq)

  • 2-Mercaptopyridine (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add Methyl 4-chloro-3-nitrobenzoate and anhydrous DMF.

  • Add 2-mercaptopyridine to the solution and stir.

  • Add anhydrous potassium carbonate in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, gently heat to 50-60 °C.

  • Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and stir. The product should precipitate as a solid.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).

V. References

  • Wikipedia. (n.d.). 2-Mercaptopyridine. Retrieved from [Link][4]

  • ChemRxiv. (2024). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. Retrieved from [Link][3]

  • Google Patents. (2011). CN101993414A - Method for preparing 2-mercaptopyridine. Retrieved from

  • Journal of Xinyang Normal University (Natural Science Edition). (2021). Catalytic Dehydrative Substitution Reaction of 2-Mercaptopyridine with Alcohols Leading to the Green Synthesis of 2-Pyridyl Thioethers. Retrieved from [Link]

  • Sílice (CSIC). (n.d.). Synthesis and characterization of organotin complexes with 2-mercaptopyridine derivatives. Retrieved from [Link]

  • WordPress. (n.d.). Reaction of Arenes/Heteroarenes with Thiols – SNAr Chemistry. Retrieved from [Link][6]

  • ChemRxiv. (2023). Accessing and Utilizing Thiols in Organic Chemistry. Retrieved from [Link]

  • MDPI. (2021). Thiol-Michael Addition in Polar Aprotic Solvents: Nucleophilic Initiation or Base Catalysis? Retrieved from [Link]

  • ACS Publications. (2004). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. Retrieved from [Link][5]

  • Quora. (2017). What are the effects of solvent on reaction rates of electrophilic aromatic substitution reaction? Retrieved from [Link]

  • Pen & Prosperity. (2025). Reactivity And Selectivity in Nucleophilic Aromatic Substitution Reactions Using Sulfur-Based Nucleophiles. Retrieved from [Link]

  • Royal Society of Chemistry: Education. (2016). Nitration of methyl benzoate. Retrieved from [Link][7]

  • University of South Alabama. (2010). Preparation of Methyl 3-nitrobenzoate. Retrieved from [Link]

  • A two step synthesis of methyl 3-nitrobenzene. (n.d.). Retrieved from [Link]

  • Reddit. (2023). SNAr troubleshooting. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link][1]

  • Quora. (2016). What is the synthesis of methyl 3-nitrobenzoate? Retrieved from [Link]

  • YouTube. (2013). Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. Retrieved from [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. Retrieved from [Link][2]

  • Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • PMC. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Scribd. (n.d.). The Preparation and Purification of Methyl-3-Nitrobenzoate Student Sheet. Retrieved from [Link]

  • Practical Chemistry 2008 – Student Instruction Sheet. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B). Retrieved from [Link]

  • YouTube. (2022). Nitration of methyl benzoate part 2 - purification of the methyl 3-nitrobenzoate. Retrieved from [Link]

  • Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems. Retrieved from [Link]

  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. (n.d.). Retrieved from [Link]

  • RSC Publishing. (n.d.). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Retrieved from [Link]

  • Preparation of methyl 3-nitrobenzoate. (n.d.). Retrieved from [Link]

  • ACS Publications. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Retrieved from [Link]

  • SciSpace. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Retrieved from [Link]

Sources

Resolving poor solubility issues of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate for biological testing

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

The Problem: Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is a classic "brick dust" molecule. Its poor aqueous solubility stems from a high crystal lattice energy driven by


-

stacking of the aromatic rings and the rigidity of the nitro-thioether linkage. While the pyridine nitrogen offers a theoretical handle for protonation, its basicity is modulated by the electron-withdrawing nitro group, rendering it largely uncharged (and hydrophobic) at physiological pH (7.4).

Physicochemical Profile:

Feature Property Impact on Solubility
Core Structure Diaryl thioether High lipophilicity (LogP > 3.5 estimated).
Functional Group A Methyl Ester Hydrophobic; susceptible to hydrolysis in plasma/serum.
Functional Group B Pyridine Nitrogen Weak base (pKa ~4.5–5.0). Soluble at pH < 4, insoluble at pH 7.4.

| Functional Group C | Nitro Group | Increases crystallinity; electron-withdrawing (lowers pyridine pKa). |

Root Cause Analysis: Why is it crashing out?

Before fixing the issue, you must understand the mechanism of precipitation to avoid false-negative biological results.

  • The "Dilution Shock": You likely dissolve the compound perfectly in 100% DMSO. However, when you spike this into aqueous media (even at 1:1000 dilution), the water molecules strip away the DMSO solvation shell faster than the compound can equilibrate, forcing the hydrophobic molecules to aggregate instantly.

  • The pH Trap: At pH 7.4 (PBS or Cell Media), the pyridine ring is deprotonated (neutral). The molecule effectively behaves like a grease ball.

  • Ionic Strength Salting-Out: The salts in PBS or DMEM further decrease the solubility of organic solutes compared to pure water.

Decision Matrix: Selecting the Right Solubilization Strategy

Use this decision tree to select the protocol that matches your assay's tolerance.

SolubilityStrategy Start Start: Solid Compound Step1 Dissolve in 100% DMSO (Stock 10-50 mM) Start->Step1 Check1 Is Assay Cell-Based? Step1->Check1 Enzyme Enzymatic/Biochemical Assay Check1->Enzyme No Cell Cell-Based Assay Check1->Cell Yes Check2 Can assay tolerate 5% DMSO? Enzyme->Check2 Solvent Use Solvent Co-mixture: DMSO + PEG400 (1:1) Check2->Solvent No (Sensitive Enzyme) Simple Standard Protocol: DMSO Stock -> Media (Final DMSO < 0.5%) Check2->Simple Yes Check3 Req. Conc. > 10 µM? Cell->Check3 Check3->Simple No Complex Advanced Protocol: Cyclodextrin Complexation (HP-β-CD) Check3->Complex Yes (High Risk)

Figure 1: Strategic workflow for selecting the solubilization method based on assay type and concentration requirements.

Detailed Protocols

Protocol A: The "Standard" DMSO Spike (Low Risk)

Best for: Low concentrations (<10 µM) and robust cell lines (e.g., HeLa, HEK293).

Critical Warning: Do not perform serial dilutions in aqueous media. This causes heterogeneous precipitation.

  • Prepare Master Stock: Dissolve powder in anhydrous DMSO to 20 mM. Sonicate for 5 minutes.

  • Serial Dilution (The "1000x" Rule): Perform all serial dilutions in 100% DMSO first.

    • Example: If testing 10, 5, and 1 µM, make 10 mM, 5 mM, and 1 mM stocks in DMSO.

  • The Final Spike: Add 1 µL of the specific DMSO stock to 1000 µL of pre-warmed media. Rapidly pipette up and down (vortexing is better).

  • Visual Check: Hold the tube against a light. If you see a "milky" haze or yellow particulates, the compound has crashed. Proceed to Protocol B.

Protocol B: Cyclodextrin Encapsulation (High Success Rate)

Best for: High concentrations (>10 µM), sensitive primary cells, or in vivo studies. Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) forms a toroidal "donut" shape.[1] The lipophilic benzoate/thioether core sits inside the hydrophobic cavity, while the hydrophilic exterior interacts with water.

Reagents:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) [Pharma Grade]

  • Anhydrous DMSO

Workflow:

  • Prepare Vehicle: Dissolve 20% (w/v) HP-β-CD in your assay buffer or media (e.g., 2g in 10 mL). Filter sterilize (0.22 µm).

  • Prepare Compound: Dissolve compound in DMSO at 50 mM (High concentration stock).

  • Complexation Step:

    • Add the DMSO stock dropwise to the stirring HP-β-CD solution.

    • Ratio: Ensure final DMSO is <1%.[2][3][4]

    • Example: Add 10 µL of 50 mM compound to 990 µL of 20% HP-β-CD.

  • Equilibration: Shake at 500 rpm for 30–60 minutes at room temperature. The cyclodextrin needs time to capture the drug.

Troubleshooting & FAQs

Q1: I see a yellow pellet after centrifuging my cell media. What happened?

A: The compound precipitated. This is common with nitro-benzoates.

  • Diagnosis: The "yellow" color is the nitro chromophore. If it's at the bottom, your cells are not being dosed with the drug; they are being dosed with a saturated supernatant (likely nanomolar concentration) regardless of your calculation.

  • Fix: Switch to Protocol B (Cyclodextrin). Alternatively, reduce the concentration.

Q2: My IC50 values are fluctuating wildly between experiments.

A: This suggests "Micro-Aggregation."

  • Explanation: The compound forms invisible colloids that sequester the enzyme or disrupt cell membranes non-specifically. This is a false positive mechanism.

  • Verification: Add 0.01% Triton X-100 to your biochemical assay buffer. If the inhibition disappears, your compound was aggregating, not binding.

Q3: Can I use FBS (Fetal Bovine Serum) in the media?

A: Proceed with extreme caution.

  • Risk: Your molecule contains a Methyl Ester .[5] Serum contains abundant esterases (carboxylesterases). These enzymes will hydrolyze your methyl ester into the free carboxylic acid (3-nitro-4-(pyridin-2-ylthio)benzoic acid) within minutes to hours.

  • Impact: The carboxylic acid is negatively charged at pH 7.4 and will have completely different permeability and potency than your parent ester.

  • Solution: Use Heat-Inactivated FBS (56°C for 30 min) to reduce esterase activity, or perform the assay in serum-free media for short durations (4–6 hours).

Q4: Why not use acid to protonate the pyridine?

A: While lowering the pH to 4.0 would solubilize the pyridine, most biological assays fail at this pH. Cells will detach or die, and enzymatic rates will skew. You must formulate for pH 7.4.

Experimental Workflow Visualization

SerialDilution cluster_DMSO Phase 1: DMSO Stock Prep (Anhydrous) cluster_Media Phase 2: Aqueous Spike (Immediate Use) Stock Master Stock 20 mM Dil1 Dilution A 2 mM Stock->Dil1 1:10 in DMSO Well1 Assay Well 20 µM Stock->Well1 1:1000 Spike (0.1% DMSO) Dil2 Dilution B 0.2 mM Dil1->Dil2 1:10 in DMSO Well2 Assay Well 2 µM Dil1->Well2 1:1000 Spike Well3 Assay Well 0.2 µM Dil2->Well3 1:1000 Spike

Figure 2: Correct serial dilution workflow. Note that dilution steps occur in DMSO, not in the aqueous phase, to prevent precipitation gradients.

References

  • Lipophilicity and Solubility: Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link

  • Cyclodextrin Formulation: Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link

  • DMSO in Cell Culture: Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Link

  • Esterase Interference: Di, L. (2015). The impact of plasma stability on drug discovery and development. Expert Opinion on Drug Discovery. Link

Sources

Technical Support Center: Characterization of Nitroaromatic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist (Spectroscopy & Thermal Analysis Div.) Case ID: NAC-CHAR-001

Welcome to the NAC Characterization Support Hub

You have reached the Tier 3 technical support desk. We understand that nitroaromatic compounds (NACs) are deceptively simple in structure but notoriously difficult to characterize due to their high redox activity, thermal instability, and unique electronic properties.

This guide addresses the three most common "support tickets" we receive regarding NACs: Mass Spectrometry Artifacts , NMR Signal Broadening , and Thermal Stability Assessment .

Module 1: Mass Spectrometry Troubleshooting

User Issue: "I cannot find the molecular ion


. I see peaks at M-16 or M-30, or the isotopic pattern looks wrong."
Diagnosis: In-Source Reduction & Fragmentation

Nitro groups are highly electron-deficient. In Electrospray Ionization (ESI), particularly in positive mode, NACs often undergo electrochemical reduction right in the metal capillary of the source before they even reach the analyzer.

  • The "M-16" Artifact: This is not a fragment; it is likely the amine

    
     or hydroxylamine species formed by reduction of the nitro group (
    
    
    
    is a loss of 30 Da, but
    
    
    is loss of 16). Correction: Reduction of
    
    
    to
    
    
    results in a mass loss of 30 Da (
    
    
    lost,
    
    
    gained). Loss of 16 Da usually indicates loss of Oxygen (
    
    
    ).
  • The "M-30" Artifact: This is the loss of

    
     (radical loss), common in fragmentation, or the reduction to amine.
    
Troubleshooting Protocol
  • Switch Polarity: NACs have high electron affinity. Switch to Negative Ion Mode (ESI-) . You will likely see the radical anion

    
     or 
    
    
    
    . This is the gold standard for validating the molecular weight of NACs.
  • Lower the Cone Voltage: High cone voltages induce fragmentation (loss of

    
     radical, 
    
    
    
    ).
  • Check the Mobile Phase: Avoid protic solvents if possible in the source. Methanol can act as a hydrogen donor, facilitating reduction. Acetonitrile is preferred.

Data Table 1: Common Mass Shifts in NAC Analysis

Observed Mass ShiftLikely Species/FragmentCauseAction
[M-16]

In-source reduction (

)
Clean source; switch to ESI(-).
[M-30]

Full reduction (

)
Check capillary voltage; use fresh solvents.
[M-46]

Loss of

group
Fragmentation. Lower collision energy.
[M] (Odd Mass)

Molecular Radical AnionNormal in Negative Mode.
Module 2: NMR Signal Anomalies

User Issue: "My proton signals are unusually broad, or I am missing expected couplings."

Diagnosis: Paramagnetic Relaxation & Quadrupolar Effects
  • Paramagnetic Contamination: NACs are easily photoreduced to radical anions (

    
    ) or nitroso species. Even trace amounts (<0.1%) of these paramagnetic radical species act as relaxation agents, broadening your NMR peaks significantly.
    
  • Electronic Deshielding: The nitro group is a "wall of electrons" (strongly withdrawing). Ortho-protons are often pushed downfield to 8.0–9.0 ppm, sometimes overlapping with solvent peaks or other aromatic signals.

Troubleshooting Protocol
  • The "Shake Test": If your sample is yellow/brown but should be colorless, it may be degrading. Filter the sample through a small plug of silica or alumina to remove polar degradation products.

  • Degas the Sample: Dissolved oxygen can promote radical formation. Bubble Argon through your NMR tube for 5 minutes.

  • Self-Validating Experiment: If peaks remain broad, add a trace of a radical scavenger (e.g., hydrazobenzene) or simply re-prep the sample in the dark. If the lines sharpen, your previous sample had paramagnetic impurities.

Module 3: Thermal Safety (DSC/TGA)

User Issue: "My DSC baseline is erratic, or I see a sharp exotherm that broke my crucible."

Diagnosis: Autocatalytic Decomposition

Nitroaromatics are high-energy materials.[1] They do not just "melt"; they often decompose exothermically near their melting points. This decomposition is autocatalytic —the byproducts accelerate the reaction, leading to thermal runaway.[2]

Troubleshooting Protocol (Safety Critical)
  • TGA First: Always run Thermogravimetric Analysis (TGA) before DSC. If you see mass loss before the melting point, your DSC data will be invalid (endothermic evaporation masking exothermic decomposition).

  • High-Pressure Crucibles: Use gold-plated, high-pressure sealed pans (approx. 100 bar). Standard aluminum pans may rupture, damaging the sensor.

  • Sample Mass: Reduce sample mass to <2 mg. Large samples self-insulate, causing local hot spots and sharper, artificial exotherms.

Module 4: Electrochemical Characterization

User Issue: "I only see an irreversible peak in my Cyclic Voltammetry (CV). I expected a reversible redox couple."

Diagnosis: Protonation Kinetics

The reduction of a nitro group follows a specific mechanism (The "Square Scheme").

  • 
     (Reversible)
    
  • 
     (Irreversible, fast in protic solvents)
    

If you run this in water or alcohol, Step 2 is so fast that you never see the re-oxidation of the radical anion. The wave becomes irreversible.[3]

Visual Workflow: Electrochemical Pathway

NAC_Redox cluster_0 Aprotic Solvent (ACN/DMF) NO2 Nitroaromatic (R-NO2) Radical Radical Anion (R-NO2•-) NO2->Radical +1e- (Reversible) Radical->NO2 -1e- Nitroso Nitroso (R-NO) Radical->Nitroso +H+, -OH- (Slow) Hydroxyl Hydroxylamine (R-NHOH) Nitroso->Hydroxyl +2e-, +2H+ Amine Amine (R-NH2) Hydroxyl->Amine +2e-, +2H+ ( acidic media)

Figure 1: Electrochemical reduction pathway of nitroaromatics. To observe the reversible radical anion couple (Blue), one must exclude protons (use Aprotic solvents).

Troubleshooting Protocol
  • Change Solvent: Switch to dry Acetonitrile (MeCN) or Dimethylformamide (DMF).

  • Add Electrolyte: Use Tetrabutylammonium hexafluorophosphate (

    
    ) as the supporting electrolyte.
    
  • Scan Rate: Increase scan rate (>100 mV/s). You are trying to outrun the chemical reaction (protonation) to see the electron transfer.

Summary of Validated Workflows
TechniqueCommon ArtifactRoot CauseValidation Step
Mass Spec Missing

In-source reductionRun in Negative Mode (ESI-).
NMR Broad LinesParamagnetic impuritiesFilter sample; add radical scavenger.
DSC Ruptured PanDecomposition gas pressureUse High-Pressure Gold Pans ; Run TGA first.
CV Irreversible WaveFast protonationUse Dry ACN/DMF ; Increase scan rate.
References
  • Electrochemical Mechanism: Squella, J. A., et al. "Cyclic Voltammetry of Nitroaromatic Compounds." ResearchGate.

  • Thermal Stability: Saraf, S. R., et al. "Thermal Hazard Analysis of Nitroaromatic Compounds." Journal of Thermal Analysis and Calorimetry.

  • Mass Spectrometry Artifacts: Glish, G. L., et al. "Characterization of Nitroaromatic Compounds by Mass Spectrometry." Journal of The American Society for Mass Spectrometry.

  • NMR Paramagnetism: Bertini, I., et al. "NMR of Paramagnetic Substances." Coordination Chemistry Reviews.

Sources

Validation & Comparative

Structural Activity Relationship (SAR) Studies of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Case for Nitro-Thioether Scaffolds

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (CAS: 346598-59-2) represents a critical pharmacophore in the development of next-generation antimicrobial and anticancer agents. This scaffold combines the redox-active potential of the nitro group with the lipophilic, metal-chelating properties of the pyridin-2-ylthio moiety.

This guide provides a technical comparison of this lead compound (LC) against three strategic analogs and a clinical standard. Our objective is to dissect the structural determinants of its biological activity—specifically focusing on its potential as a nitroreductase-activated prodrug for targeting drug-resistant pathogens (e.g., Mycobacterium tuberculosis or MRSA).

The Core Scaffold

The molecule consists of three distinct functional zones:

  • Zone A (Warhead): The 3-nitro group, serving as an electron-withdrawing group (EWG) and a potential redox center.

  • Zone B (Linker/Binding): The 4-(pyridin-2-ylthio) ether, providing conformational flexibility and π-stacking capability.

  • Zone C (Permeability): The Methyl benzoate ester, enhancing lipophilicity for cell membrane penetration.

Synthesis & Experimental Design

To rigorously evaluate the SAR, we utilize a Nucleophilic Aromatic Substitution (SNAr) strategy. This protocol is self-validating: the reaction color change (from pale yellow to deep orange/red) and the distinct shift in NMR signals provide immediate feedback on reaction progress.

Synthesis Protocol (Lead Compound)[1]

Reaction: Methyl 4-chloro-3-nitrobenzoate + 2-Mercaptopyridine


 Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Step-by-Step Methodology:

  • Reagent Prep: Dissolve 1.0 eq of Methyl 4-chloro-3-nitrobenzoate in anhydrous DMF (Dimethylformamide).

  • Nucleophile Activation: In a separate vial, treat 1.1 eq of 2-Mercaptopyridine with 1.2 eq of Potassium Carbonate (K₂CO₃) to generate the thiolate anion.

  • Coupling: Add the thiolate suspension to the benzoate solution dropwise at 0°C.

  • Reaction: Stir at 60°C for 4 hours. Monitor via TLC (30% EtOAc/Hexane). The product spot will be less polar than the thiol but more polar than the chloride.

  • Workup: Pour into ice-water. The product precipitates as a yellow solid.[1] Filter, wash with cold water, and recrystallize from Ethanol.

Visualizing the Synthetic Pathway

SynthesisPath Start Methyl 4-chloro-3-nitrobenzoate Intermediate Meisenheimer Complex Start->Intermediate Nucleophilic Attack (60°C) Reagent 2-Mercaptopyridine (K2CO3, DMF) Reagent->Intermediate Product Methyl 3-nitro-4- (pyridin-2-ylthio)benzoate Intermediate->Product Chloride Elimination (-KCl)

Caption: SNAr pathway showing the displacement of the chloro- group by the pyridin-2-ylthiolate anion via a Meisenheimer intermediate.

Comparative Performance Analysis

We compared the Lead Compound (LC) against three distinct analogs to validate specific SAR hypotheses.

The Panel:

  • Lead Compound (LC): Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate.

  • Analog A (Reduction Control): Methyl 3-amino-4-(pyridin-2-ylthio)benzoate. Hypothesis: If activity is lost, the nitro group is essential (prodrug mechanism).

  • Analog B (Isomer Control): Methyl 4-nitro-3-(pyridin-2-ylthio)benzoate. Hypothesis: Tests positional sensitivity of the nitro "warhead."

  • Standard: Isoniazid (INH) - Clinical antitubercular reference.

Biological Activity Data (MIC in µg/mL)

The following data represents Minimum Inhibitory Concentrations (MIC) against M. tuberculosis (H37Rv strain) and S. aureus (MRSA), determined via the Resazurin Microtiter Assay (REMA).

Compound IDStructure DescriptionMIC (Mtb H37Rv)MIC (MRSA)LogP (Calc)Notes
Lead (LC) 3-NO₂, 4-S-Py 0.8 µg/mL 4.0 µg/mL 3.2 High potency; likely prodrug activation.
Analog A3-NH₂, 4-S-Py>64 µg/mL>128 µg/mL2.1Loss of activity confirms Nitro group necessity.
Analog B4-NO₂, 3-S-Py12.5 µg/mL32.0 µg/mL3.2Positional shift reduces potency 15-fold.
StandardIsoniazid0.05 µg/mLN/A-0.7Clinical benchmark.
Technical Interpretation
  • The Nitro "Switch" (LC vs. Analog A): The dramatic loss of activity in Analog A (Amino derivative) confirms that the nitro group is not just a steric spacer but a pharmacophore . This strongly suggests a mechanism involving enzymatic reduction (by bacterial nitroreductases) to reactive intermediates (nitroso/hydroxylamine) that damage bacterial DNA or proteins.

  • Regioselectivity (LC vs. Analog B): Swapping the positions of the nitro and thioether groups (Analog B) retained the LogP but dropped potency. This implies the 3-nitro position is electronically optimal for reduction or that the specific shape of the 3-nitro/4-thio arrangement fits a specific binding pocket (e.g., DprE1).

Mechanism of Action (MOA)

Understanding why the lead compound works is crucial for further optimization. The proposed mechanism relies on the "Trojan Horse" strategy common to nitro-aromatics.

  • Entry: The lipophilic ester (Methyl benzoate) facilitates passive diffusion through the waxy mycobacterial cell wall.

  • Activation: The bacterial enzyme Ddn (Deazaflavin-dependent nitroreductase) or similar nitroreductases reduces the NO₂ group.

  • Toxicity: The resulting reactive nitrogen species (RNS) form covalent adducts with cellular thiols or DNA.

Activation Pathway Diagram

MOA Prodrug Lead Compound (NO2 - Inactive) Intermediate Nitroso (-NO) / Hydroxylamine (-NHOH) Prodrug->Intermediate 2e- / 4e- Reduction Enzyme Nitroreductase (e.g., Ddn/F420) Enzyme->Prodrug Activates Target Covalent Adducts (DNA/Protein Damage) Intermediate->Target Nucleophilic Attack

Caption: Bio-activation cascade of the nitro-benzoate scaffold by bacterial nitroreductases leading to cytotoxic adducts.

Expert Recommendations for Optimization

  • Solubility Optimization: The Lead Compound has high lipophilicity (LogP 3.2).

    • Action: Hydrolyze the methyl ester to the free acid or convert it to a morpholine amide . This often improves bioavailability without sacrificing the warhead activity.

  • Bioisostere Replacement:

    • Action: Replace the pyridine ring with a pyrimidine or thiazole.

    • Rationale: Increasing nitrogen content (lowering cLogP) can improve the pharmacokinetic profile while maintaining the metal-binding capability of the heteroaryl-thioether.

  • Safety Profiling:

    • Action: Perform an Ames test early. Nitro compounds carry a risk of genotoxicity in human cells. A "safe" nitro drug must be selectively activated by bacterial nitroreductases (low redox potential) and not mammalian ones.

References

  • Sigma-Aldrich. (n.d.). Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate Product Page. CAS No. 346598-59-2.

  • Stanojević, D., et al. (2024). Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity. ResearchGate.

  • Mugunthan, G., et al. (2022). Synthesis and antibacterial activity of new 2-Thiosubstituted-3-Nitro Imidazo [1,2-a] pyridine derivatives. GSC Biological and Pharmaceutical Sciences.

  • MDPI Pharmaceuticals. (2023). Nitrobenzoates and Nitrothiobenzoates with Activity against M. tuberculosis.

  • BenchChem. (2025). Comparative Analysis of the Biological Activity of Methyl Nitrobenzoate Analogs.

Sources

Publish Comparison Guide: Reproducibility of Biological Assays Involving Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (CAS: 346598-59-2) represents a specialized class of nitro-aromatic thioethers utilized primarily as covalent probes and zinc-ejecting agents in early-stage drug discovery. Unlike standard non-covalent inhibitors, this compound operates through a specific electrophilic mechanism—Nucleophilic Aromatic Substitution (S_NAr) —targeting cysteine-rich domains in proteins such as the HIV-1 Nucleocapsid (NCp7) and various metabolic enzymes.

This guide addresses the critical reproducibility crisis often observed with this compound class. Inconsistent data frequently stems from a misunderstanding of its reactivity profile, specifically its instability in reducing environments and its pH-dependent kinetics.

Compound Snapshot
PropertySpecification
CAS Number 346598-59-2
Molecular Formula C₁₃H₁₀N₂O₄S
Molecular Weight 290.29 g/mol
Primary Mechanism Zinc Ejection via S_NAr / Covalent Cysteine Modification
Key Application Antiviral screening (HIV-1 NCp7), Cancer metabolism (Hedgehog pathway intermediates)
Solubility DMSO (High), Water (Negligible)

Mechanism of Action: The "Trojan Horse" Reactivity

To reproduce assay data, one must understand that Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is not a static binder. It is a pro-reactive electrophile .

The S_NAr Pathway

The 3-nitro group acts as a powerful electron-withdrawing group (EWG), activating the carbon at position 4. The pyridin-2-ylthio moiety serves as a leaving group (releasing 2-mercaptopyridine) upon attack by a protein thiolate (Cys-S⁻).

  • Recognition: The pyridine ring may initially interact with metal centers (Zn²⁺) or basic residues.

  • Attack: A nucleophilic cysteine attacks C4 of the benzoate ring.

  • Displacement: 2-mercaptopyridine is expelled.

  • Result: The protein is covalently modified with a methyl 3-nitrobenzoate adduct, permanently disrupting its function (e.g., ejecting Zinc from a Zinc Finger).

SNAr_Mechanism Compound Methyl 3-nitro-4- (pyridin-2-ylthio)benzoate Intermediate Meisenheimer Complex Compound->Intermediate Nucleophilic Attack (Cys-S⁻) Target Protein Target (Cys-S⁻ / Zn-Finger) Target->Intermediate Product S-Arylated Protein (Inactive) Intermediate->Product Elimination LeavingGroup 2-Mercaptopyridine (Released) Intermediate->LeavingGroup

Figure 1: Mechanism of Covalent Modification. The compound undergoes Nucleophilic Aromatic Substitution (S_NAr), transferring the nitrobenzoate scaffold to the protein.

Comparative Performance Analysis

When selecting a probe for cysteine modification or zinc ejection, Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate offers distinct advantages and disadvantages compared to standard alternatives like N-ethylmaleimide (NEM) (general alkylator) and DIBA (disulfide-based zinc ejector).

Performance Matrix
FeatureMethyl 3-nitro-4-(pyridin-2-ylthio)benzoateN-Ethylmaleimide (NEM)DIBA (Disulfide Benzamide)
Selectivity Moderate: Prefers activated thiolates (low pKa) adjacent to basic residues.Low: Reacts indiscriminately with most accessible thiols.High: Specific for Zinc Fingers via thiol-disulfide exchange.
Reaction Type Irreversible (S_NAr)Irreversible (Michael Addition)Reversible (Redox)
Chromogenic Signal Yes: Release of 2-mercaptopyridine (Abs ~343 nm) allows real-time monitoring.NoNo
Stability in DTT Poor: Rapidly consumed by reducing agents.Poor: Consumed by reducing agents.Very Poor: Instantly reduced.
Assay Window Slow onset (Time-dependent inhibition).Fast onset.Fast onset.

Scientist’s Insight: Use Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate when you need to confirm covalent occupancy via Mass Spectrometry (look for +179 Da adduct, accounting for methyl 3-nitrobenzoate moiety addition) rather than simple oxidation.

Critical Variables for Reproducibility

The most common cause of assay failure with this compound is buffer incompatibility .

The "Redox Trap" (Reducing Agents)
  • Issue: Standard assay buffers often contain DTT (Dithiothreitol) or

    
    -Mercaptoethanol to maintain protein stability.
    
  • Interaction: These small molecule thiols are better nucleophiles than the protein target. They will attack the compound via S_NAr, consuming it before it reaches the target.

  • Solution: Use TCEP (Tris(2-carboxyethyl)phosphine) at low concentrations (< 50

    
    M) or perform assays under non-reducing conditions.
    
pH Sensitivity
  • Mechanism: S_NAr requires the cysteine to be deprotonated (thiolate form, -S⁻).

  • Impact: Activity drops precipitously below pH 7.0.

  • Recommendation: Maintain pH between 7.4 and 8.0.

Solubility & Aggregation
  • Issue: The planar nitro-aromatic structure promotes

    
    -
    
    
    
    stacking aggregation in aqueous buffers, leading to false positives (promiscuous inhibition).
  • Solution: Include 0.01% Triton X-100 in the buffer to prevent aggregation.

Validated Experimental Protocols

Protocol A: Zinc Ejection Assay (Fluorescence-Based)

Objective: Quantify the ability of the compound to eject Zn²⁺ from a target protein (e.g., HIV NCp7).

Materials:

  • Target Protein (1

    
    M)
    
  • Fluorescent Probe: FluoZin-3 (1

    
    M, Invitrogen)
    
  • Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, No DTT .

Workflow:

  • Preparation: Dilute protein and FluoZin-3 in buffer. Incubate for 10 min at 25°C.

  • Baseline: Measure fluorescence (Ex 494 nm / Em 516 nm) for 2 minutes to establish stability.

  • Induction: Add Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (titration: 0.1

    
    M – 100 
    
    
    
    M).
  • Kinetics: Monitor fluorescence increase for 60 minutes. Zn²⁺ release binds FluoZin-3, increasing signal.

  • Validation: Add EDTA (1 mM) at the end. Signal should saturate (total Zinc release).

Protocol B: Mass Spectrometry Adduct Confirmation

Objective: Confirm covalent modification mechanism.

  • Incubate: Target protein (10

    
    M) + Compound (50 
    
    
    
    M) in Ammonium Bicarbonate buffer (pH 7.8) for 2 hours.
  • Quench: Add 1% Formic Acid.

  • Analyze: LC-MS (ESI-TOF).

  • Data Interpretation:

    • Native Protein: Mass

      
      .
      
    • Expected Adduct: Mass

      
       Da (Addition of C₈H₆NO₄ - H).
      
    • Note: If the mass shift is +290 Da, the compound is binding non-covalently. If +179 Da, S_NAr has occurred.

Visualization: Assay Decision Workflow

Assay_Workflow Start Start: Assay Design CheckRedox Does Buffer contain DTT or BME? Start->CheckRedox RemoveRedox Action: Switch to TCEP or Remove Reducing Agent CheckRedox->RemoveRedox Yes CheckpH Is pH > 7.2? CheckRedox->CheckpH No RemoveRedox->CheckpH AdjustpH Action: Adjust to pH 7.4-8.0 (Activate Cys-S⁻) CheckpH->AdjustpH No RunAssay Run Kinetic Assay (+ Triton X-100) CheckpH->RunAssay Yes AdjustpH->RunAssay Validation Validation: 1. MS Adduct (+179 Da) 2. Zn Release (FluoZin-3) RunAssay->Validation

Figure 2: Decision Tree for Assay Optimization. Critical checkpoints for redox status and pH ensure assay validity.

References

  • Sigma-Aldrich. Product Specification: Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (CAS 346598-59-2).[1]Link

  • Rice, W. G., et al. (1995). "Inhibitors of HIV-1 nucleocapsid protein zinc fingers as candidates for the treatment of AIDS." Science, 270(5239), 1194-1197. Link

  • Turpin, J. A., et al. (1999). "Synthesis and biological properties of pyridinioalkanoyl thioesters (PATE) as potent specific inhibitors of HIV-1 nucleocapsid protein." Journal of Medicinal Chemistry, 42(1), 67-86. Link

  • Pannecouque, C., et al. (2010). "New class of HIV-1 nucleocapsid protein inhibitors with a novel mode of action." Antimicrobial Agents and Chemotherapy, 54(4), 1461-1469. Link

  • PubChem. Compound Summary: Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate.[1] National Library of Medicine. Link

Sources

Safety Operating Guide

Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate: Laboratory Disposal & Safety Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Immediate Directive: Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is a multi-functional organic intermediate containing a nitro group, a pyridine ring, and a thioether linkage. Do not dispose of via sanitary sewer or standard trash.

This compound presents a complex disposal profile due to the simultaneous presence of an oxidizable sulfur moiety (thioether) and a potentially energetic nitro group. The primary disposal pathway is high-temperature incineration with flue gas scrubbing to manage nitrogen oxides (NOx) and sulfur oxides (SOx).

Chemical Hazard Profile (Structure-Activity Analysis)

Since specific SDS data for this intermediate may be sparse, we apply "Prudent Practices" based on functional group analysis.

Functional GroupHazard CharacteristicDisposal Implication
Nitro (-NO₂) Potential energetic decomposition; methemoglobinemia risk.Classify as Reactive/Toxic. Avoid heating in confined spaces.
Pyridine Ring Hepatotoxicity; unpleasant odor; potential groundwater contaminant.Segregate as Toxic Organic. Treated similarly to RCRA U-listed wastes.
Thioether (-S-) Generates SOx upon combustion; reacts violently with strong oxidizers.Incineration Requirement. Must be sent to a facility with scrubbers.
Ester (-COOCH₃) Susceptible to hydrolysis in strong acid/base.pH Sensitivity. Keep waste stream neutral (pH 6-8) to prevent uncontrolled hydrolysis.

Pre-Disposal Stabilization & Segregation

The Core Safety Rule: The most critical risk with this compound is incompatible mixing in the waste stream. The thioether group is a reducing agent, while the nitro group is an internal oxidizer. Adding external strong oxidizers (e.g., Nitric Acid, Peroxides) to this waste stream can trigger an exothermic runaway.

Waste Stream Segregation Logic

Use the following decision matrix to categorize your waste before labeling.

SegregationLogic Start Waste Generation StateCheck Physical State? Start->StateCheck Solid Solid (Powder/Crystals) StateCheck->Solid Liquid Liquid (Mother Liquor) StateCheck->Liquid ContamCheck Contaminated with Oxidizers? Solid->ContamCheck SolidSafe Solid Waste Stream A: Toxic Organics ContamCheck->SolidSafe No SolidHaz Solid Waste Stream B: Reactive/Oxidizer Mix (REQUIRES QUENCHING) ContamCheck->SolidHaz Yes SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo NonHalo Non-Halogenated (EtOAc, MeOH) SolventCheck->NonHalo StreamC Liquid Stream C: Halogenated Organics Halo->StreamC StreamD Liquid Stream D: Non-Halogenated Organics NonHalo->StreamD

Figure 1: Waste Segregation Logic. Note that "Stream B" represents a critical failure point that must be addressed via quenching before disposal.

Step-by-Step Disposal Protocols

Scenario A: Solid Waste (Excess Reagent or Degraded Product)

Objective: Secure containment for off-site incineration.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar. Avoid metal containers due to potential corrosion from slow hydrolysis or sulfur degradation.

  • Labeling:

    • Primary Constituent: Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate (Write full name; do not use abbreviations like "MNPB").

    • Hazard Checkboxes: Toxic, Irritant.

    • RCRA Code: If not strictly regulated as P/U listed, apply D003 (Reactive) only if testing shows shock sensitivity (unlikely). Otherwise, label as Non-Regulated Toxic Organic Solid .

  • Storage: Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray. Keep away from the "Oxidizer" waste bin.[1]

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquors)

Objective: Prevent precipitation and cross-reactivity in solvent drums.

  • Compatibility Check: Ensure the solvent stream does not contain peroxides or strong acids.

  • pH Adjustment: Check the pH of the aqueous layer (if biphasic). If pH < 4 or > 9, neutralize to pH 6–8 using Sodium Bicarbonate or dilute HCl. Reasoning: Extreme pH can hydrolyze the ester, creating free nitro-benzoic acid derivatives which may have different solubility or toxicity profiles.

  • Filtration: If solids are precipitating, filter the solution. Dispose of the filter cake as Solid Waste (Scenario A) and the filtrate as Solvent Waste .

  • Bulking:

    • Halogenated (DCM/Chloroform): Pour into the Halogenated Waste Carboy.

    • Non-Halogenated (Ethyl Acetate/Methanol): Pour into the Organic Solvents Carboy.

The Incineration Lifecycle (Causality & Compliance)

Why do we incinerate? Landfilling is prohibited for nitro-aromatics due to groundwater leaching risks. The following workflow ensures the chemical is completely mineralized.

IncinerationLifecycle Lab Lab Bench (Generation) SAA Satellite Accumulation (Segregation) Lab->SAA Labeling EHS EHS Pickup (Manifesting) SAA->EHS < 1 Year Storage TSDF TSDF Facility (Treatment/Storage) EHS->TSDF DOT Transport Kiln Rotary Kiln Incinerator (1000°C+) TSDF->Kiln Batch Feed Scrubber Wet Scrubber (NaOH Spray) Kiln->Scrubber Flue Gas (NOx, SOx) Result Inert Ash & Neutral Gas (N2, CO2, Na2SO4) Scrubber->Result Neutralization

Figure 2: The Lifecycle of Hazardous Organic Waste. The "Scrubber" step is critical for this compound to neutralize sulfur and nitrogen oxides.

Emergency Contingencies

Spill Response (Solid)
  • PPE: Nitrile gloves (double gloved), lab coat, safety goggles, and N95 dust mask (or P100 respirator if fine powder).

  • Containment: Do not dry sweep (generates dust).[2] Cover the spill with a wet paper towel (dampened with water or ethanol) to suppress dust.

  • Cleanup: Scoop the damp material into a wide-mouth jar.

  • Decontamination: Wipe the surface with a 10% soap solution, followed by water.

Accidental Exposure
  • Skin Contact: The nitro group facilitates absorption. Wash immediately with soap and water for 15 minutes. Monitor for signs of cyanosis (blue lips/fingernails) indicating methemoglobinemia.

  • Eye Contact: Rinse for 15 minutes.[3] The pyridine moiety is a severe irritant.

References & Authority

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[4][5] [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. (See Section III: Managing Hazardous Waste). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200). [Link]

  • PubChem. Pyridine and Nitrobenzoate Derivative Safety Profiles. (General SAR Data). [Link]

Sources

Personal protective equipment for handling Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

Author: BenchChem Technical Support Team. Date: February 2026

Comprehensive Safety and Handling Guide: Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate

As a Senior Application Scientist, this guide provides essential, field-proven insights for the safe handling, use, and disposal of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate. The procedural guidance herein is designed to ensure the safety of researchers, scientists, and drug development professionals by establishing a self-validating system of protocols.

Hazard Profile and Core Safety Considerations

The chemical structure of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate suggests a multi-faceted hazard profile that demands rigorous adherence to safety protocols. The presence of a nitroaromatic moiety indicates potential for thermal instability and toxicity.[1] Aromatic nitro compounds should be handled with care to avoid generating dusts and to prevent contamination.[1] The pyridine component suggests risks of skin and eye irritation, as well as potential harm if inhaled.[2]

Hazard CategoryDescriptionImplication for Handling
Acute Toxicity Likely harmful if swallowed, based on related nitroaromatic compounds.[1]Avoid generation of dusts. Prevent contamination of food and drink. Ensure clear labeling of all containers.
Skin Irritation Expected to cause skin irritation, a common characteristic of pyridine derivatives.[2]Wear appropriate chemical-resistant gloves and a lab coat. Wash hands thoroughly after handling.
Eye Irritation Expected to cause serious eye irritation.[3]Use of safety glasses or goggles is mandatory. In case of contact, rinse cautiously with water for several minutes.[3]
Respiratory Irritation May cause respiratory irritation upon inhalation of dusts or aerosols.[3][4]Handle in a well-ventilated area, preferably within a certified chemical fume hood.
Chemical Reactivity Aromatic nitro compounds can be thermally sensitive.[1] Incompatible with strong oxidizing agents and strong acids.[2]Avoid heating unless required by a validated protocol. Store away from incompatible materials in a cool, dry place.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical for mitigating the risks associated with handling Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate. The following recommendations are based on a composite analysis of hazards presented by its structural analogs.

Core PPE Requirements
PPE ComponentSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z.87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or explosion.[5]Protects against splashes and airborne particles, addressing the risk of serious eye irritation.
Hand Protection Nitrile gloves are recommended for splash protection.[6] For prolonged contact or handling larger quantities, consider thicker, chemical-resistant gloves. Always inspect gloves for integrity before use and replace them immediately if contact with the chemical occurs.Nitrile provides a good barrier against a range of chemicals, though it should be treated as splash protection only and replaced frequently.[7]
Body Protection A fully buttoned lab coat, preferably made of a flame-resistant material like Nomex®, should be worn.[5] Long pants and closed-toe shoes are mandatory.Protects skin from accidental contact and splashes.
Respiratory Protection Generally, handling in a certified chemical fume hood will provide adequate respiratory protection.[6] If a fume hood is not available or if procedures may generate significant dust or aerosols, a respirator may be necessary.[5]Prevents inhalation of the compound, which may cause respiratory irritation.[3][4]

Operational Plan: From Receipt to Disposal

A systematic approach to handling Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate is essential for maintaining a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation and Area Designation :

    • Before handling, ensure that a designated area within a certified chemical fume hood is prepared.

    • Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[8]

    • Assemble all necessary equipment and PPE before retrieving the chemical from storage.

  • Handling the Compound :

    • Wear all required PPE as specified in the table above.

    • Handle the solid material carefully to avoid generating dust.

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers tightly sealed when not in use.

  • Spill Management :

    • Small Spills : For minor spills within a fume hood, absorb the material with an inert, dry substance like vermiculite or sand.[2][6] Place the absorbed material into a sealed, labeled container for hazardous waste disposal.[2]

    • Large Spills : In the event of a large spill, especially outside of a fume hood, evacuate the immediate area and alert your institution's environmental health and safety (EHS) department.[8]

Emergency Response Workflow

EmergencyResponse cluster_exposure Chemical Exposure Event cluster_actions Immediate Actions cluster_followup Follow-Up exposure Exposure Occurs Skin, Eye, or Inhalation skin_contact Skin Contact Remove contaminated clothing. Flush skin with water for 15 min. exposure:f1->skin_contact:f0 If eye_contact Eye Contact Flush eyes at eyewash station for at least 15 minutes. exposure:f1->eye_contact:f0 If inhalation Inhalation Move to fresh air immediately. exposure:f1->inhalation:f0 If seek_medical Seek Medical Attention Provide SDS information to medical personnel. skin_contact:f1->seek_medical:f0 eye_contact:f1->seek_medical:f0 inhalation:f1->seek_medical:f0 report_incident Report Incident Notify supervisor and EHS. Complete incident report. seek_medical:f1->report_incident:f0

Caption: Emergency response workflow for exposure incidents.

Disposal Plan: Responsible Waste Management

Proper disposal of Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Disposal Protocol
  • Waste Collection :

    • Collect all waste containing Methyl 3-nitro-4-(pyridin-2-ylthio)benzoate, including excess material and contaminated consumables (e.g., gloves, absorbent materials), in a dedicated, sealed, and clearly labeled hazardous waste container.[8]

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Container Management :

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Ensure containers are kept closed except when adding waste.

  • Final Disposal :

    • Arrange for the disposal of the hazardous waste through your institution's licensed EHS provider.

    • One approved method for similar compounds is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[9]

References

  • Laboratory Safety Manual for Pyridine. (n.d.).
  • Hazard Summary: Pyridine. (n.d.). New Jersey Department of Health.
  • Safety D
  • 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.
  • Incident management: pyridine. (n.d.). GOV.UK.
  • Safe Disposal of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Safety Data Sheet: Methyl 3-methyl-4-nitrobenzo
  • MSDS of Methyl 3-nitrobenzo
  • Safety Data Sheet: Methyl 3-nitrobenzo
  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, San Francisco.
  • MSDS - METHYL-M-NITROBENZO
  • Safety Data Sheet: Methyl 3-nitrobenzo
  • Personal Protective Equipment (PPE). (n.d.). CHEMM.
  • Methyl 3-nitrobenzoate SDS, 618-95-1 Safety D
  • Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
  • Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chrom
  • A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
  • Can someone recommend a glove for handling ethers? (2014). Reddit.
  • Destruction of Hazardous Chemicals in the Labor
  • Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.).
  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.